Ophiopogonone C

Beschreibung

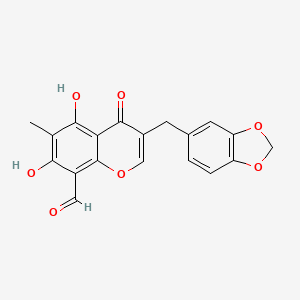

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H14O7 |

|---|---|

Molekulargewicht |

354.3 g/mol |

IUPAC-Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochromene-8-carbaldehyde |

InChI |

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21-22H,4,8H2,1H3 |

InChI-Schlüssel |

MNAZQDBGIVJQLS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |

Herkunft des Produkts |

United States |

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Ophiopogonone C using HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Ophiopogonone C using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are based on established methods for the analysis of structurally related flavones and homoisoflavonoids found in Ophiopogon japonicus and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a homoisoflavonoid found in the roots of Ophiopogon japonicus (Mai Men Dong), a plant widely used in traditional medicine. The quantification of this compound is crucial for the quality control of raw materials, standardization of herbal preparations, and for pharmacokinetic studies in drug development. This document outlines a reliable and accurate HPLC method for this purpose.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (ultrapure, 18.2 MΩ·cm).

-

Reference Standard: this compound (purity ≥ 98%).

-

Columns: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[1]

-

Sample Preparation: Syringe filters (0.45 µm).

Instrumentation

A standard HPLC system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Ophiopogon japonicus root)

-

Grinding: Grind the dried roots of Ophiopogon japonicus into a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered sample into a conical flask.

-

Add 50 mL of methanol and sonicate for 30 minutes.

-

Allow the mixture to cool to room temperature.

-

Replenish the lost weight with methanol and shake well.

-

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 4.6 mm × 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (58:42, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C[1] |

| Detection Wavelength | 280 nm[1] |

| Injection Volume | 15 µL[1] |

Method Validation Parameters

For robust and reliable quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below, with typical acceptance criteria.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) < 2% |

| Intermediate Precision | The precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD < 3% |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis, no interfering peaks at the retention time of the analyte. |

Data Presentation

The quantitative data obtained from the analysis should be presented in a clear and structured manner.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Regression Equation | [Insert Equation] |

| Correlation Coefficient (r²) | [Insert Value] |

Table 2: Precision and Accuracy Data for this compound

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (Recovery, %) |

| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |

| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |

| High QC | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

Caption: Workflow for this compound Analysis.

Logical Relationship of Method Validation

The relationship between different method validation parameters is illustrated below.

References

Ophiopogonone C: In Vitro Cell Culture Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus. This plant has a long history of use in traditional Chinese medicine for treating inflammatory diseases.[1] Emerging research indicates that this compound possesses a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making it a compound of interest for therapeutic development.[2] These application notes provide detailed protocols for in vitro cell culture assays to investigate the bioactivities of this compound.

Data Presentation

The following tables summarize quantitative data from studies on this compound and related compounds from Ophiopogon japonicus, providing a reference for expected outcomes and effective concentration ranges.

Table 1: Cytotoxicity of Ophiopogonin C in Human Tumor Cell Lines

| Cell Line | IC50 (µM) |

| MG-63 (Osteosarcoma) | 19.76 |

| SNU387 (Hepatocellular Carcinoma) | 15.51 |

Data adapted from a study on Ophiopogonin C, a structurally related steroidal glycoside from Ophiopogon japonicus.[3]

Table 2: Anti-inflammatory Activity of Compounds from Ophiopogon japonicus in LPS-stimulated RAW 264.7 Macrophages

| Compound | Assay | IC50 (µg/mL) |

| Compound 5 (desmethylisoophiopogonone B) | Nitric Oxide (NO) Production | 14.1 ± 1.5 |

| Compound 7 (5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone) | Nitric Oxide (NO) Production | 10.9 ± 0.8 |

| Compound 10 (4'-O-Demethylophiopogonanone E) | Nitric Oxide (NO) Production | 66.4 ± 3.5 |

| IL-1β Production | 32.5 ± 3.5 | |

| IL-6 Production | 13.4 ± 2.3 |

These compounds are homoisoflavonoids, structurally similar to this compound, isolated from Ophiopogon japonicus.[4][5]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Target cancer cell lines (e.g., HepG2, A549, MCF-7)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Replace the old medium with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment in LPS-stimulated RAW 264.7 Macrophages

This protocol evaluates the potential of this compound to inhibit the production of pro-inflammatory mediators.

2.1. Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

DMEM, FBS, Penicillin-Streptomycin

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL final concentration) to the wells (except for the negative control) and incubate for 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B to the supernatant.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO production.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

2.2. Pro-inflammatory Cytokine (IL-6, TNF-α) Measurement by ELISA

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

ELISA kits for mouse IL-6 and TNF-α

-

DMEM, FBS, Penicillin-Streptomycin

Procedure:

-

Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations based on the standard curve provided in the kit.

Investigation of Signaling Pathways (NF-κB and MAPK) by Western Blot

This protocol is to determine if this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes, as pathway activation is rapid).

-

Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Densitometry analysis can be used to quantify the changes in protein phosphorylation. The levels of phosphorylated proteins should be normalized to their respective total protein levels.

Conclusion

This compound is a promising natural compound with potential therapeutic applications. The protocols outlined above provide a framework for the systematic in vitro evaluation of its cytotoxic and anti-inflammatory properties, as well as for elucidating its mechanism of action through the investigation of key inflammatory signaling pathways. These assays are fundamental for the preclinical assessment of this compound and can guide further research and development efforts.

References

- 1. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ophiopogonone C Animal Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for designing and conducting preclinical animal studies to evaluate the therapeutic potential of Ophiopogonone C in various disease models. The following sections offer comprehensive experimental workflows, data presentation guidelines, and insights into the underlying signaling pathways.

I. Diabetic Nephropathy Animal Model

A. Introduction

Diabetic nephropathy (DN) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. This compound, a homoisoflavonoid from Ophiopogon japonicus, has demonstrated potential therapeutic effects in preclinical studies. This protocol outlines the experimental design for evaluating this compound in a streptozotocin (STZ)-induced diabetic rat model. This model mimics key features of human DN, including hyperglycemia, renal dysfunction, and pathological changes. The transforming growth factor-beta 1 (TGF-β1) signaling pathway, a key mediator in the pathogenesis of DN, is a primary focus of this experimental design.

B. Experimental Protocol

1. Animal Model Induction:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: House animals for one week under standard conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard diet and water.

-

Induction of Diabetes: After overnight fasting, induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 65 mg/kg, dissolved in 0.1 M citrate buffer (pH 4.5). The control group receives an equivalent volume of citrate buffer.

-

Confirmation of Diabetes: 72 hours post-injection, confirm diabetes by measuring fasting blood glucose (FBG) levels. Rats with FBG levels higher than 16.7 mM are considered diabetic and included in the study.

2. Experimental Groups and Treatment:

-

Grouping: Randomly divide the diabetic rats into the following groups (n=12 per group):

-

Diabetic Control (DN): Diabetic rats receiving the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

This compound Low Dose (OP-C-L): Diabetic rats receiving a low dose of this compound.

-

This compound High Dose (OP-C-H): Diabetic rats receiving a high dose of this compound.

-

Positive Control: Diabetic rats receiving a standard-of-care drug (e.g., an ACE inhibitor).

-

Normal Control (NC): Non-diabetic rats receiving the vehicle.

-

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for a period of 12 weeks.

3. Outcome Measures:

-

Metabolic Parameters: Monitor body weight and FBG weekly. At the end of the study, collect blood for analysis of serum creatinine, blood urea nitrogen (BUN), and albumin.

-

Renal Function: Collect 24-hour urine samples at baseline and at the end of the study to measure urinary protein excretion and creatinine clearance.

-

Histopathology: At the end of the 12-week treatment period, euthanize the animals and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histological analysis (H&E and PAS staining) to assess glomerular and tubular changes.

-

Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen for Western blot and real-time PCR analysis of key proteins in the TGF-β1/Smad signaling pathway (e.g., TGF-β1, p-Smad2/3).

C. Data Presentation

Table 1: Effects of this compound on Renal Function and Biochemical Parameters in STZ-Induced Diabetic Rats

| Parameter | Normal Control | Diabetic Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |

|---|---|---|---|---|---|

| Body Weight (g) | |||||

| Fasting Blood Glucose (mmol/L) | |||||

| Serum Creatinine (μmol/L) | |||||

| Blood Urea Nitrogen (mmol/L) | |||||

| 24h Urinary Protein (mg/24h) | |||||

| Creatinine Clearance (mL/min) |

| Kidney/Body Weight Ratio | | | | | |

D. Diagrams

II. Alzheimer's Disease Animal Model

A. Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque deposition, and neuroinflammation. While no studies have directly evaluated this compound in AD models, its known anti-inflammatory properties suggest a therapeutic potential. This protocol outlines a hypothetical experimental design using the 5xFAD transgenic mouse model, which rapidly develops Aβ pathology and associated neuroinflammation, making it suitable for screening potential therapeutics.[1] The primary objective is to assess the impact of this compound on Aβ deposition, neuroinflammation, and cognitive function.

B. Experimental Protocol

1. Animal Model:

-

Animals: 5xFAD transgenic mice and wild-type littermates (3 months of age). The 5xFAD mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial AD mutations, leading to accelerated Aβ accumulation.[1]

-

Acclimatization: House animals for one week under standard conditions.

2. Experimental Groups and Treatment:

-

Grouping: Randomly divide the 5xFAD mice into the following groups (n=15 per group):

-

5xFAD Vehicle: 5xFAD mice receiving the vehicle.

-

5xFAD + this compound (Low Dose): 5xFAD mice receiving a low dose of this compound.

-

5xFAD + this compound (High Dose): 5xFAD mice receiving a high dose of this compound.

-

Wild-type Control: Wild-type littermates receiving the vehicle.

-

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for 3 months.

3. Outcome Measures:

-

Behavioral Testing: At the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function, including:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-maze: To assess short-term working memory.

-

-

Immunohistochemistry: Following behavioral testing, euthanize the mice and collect the brains. Perfuse with paraformaldehyde and process for immunohistochemical analysis of:

-

Aβ plaques: Using anti-Aβ antibodies (e.g., 6E10).

-

Microgliosis: Using anti-Iba1 antibodies.

-

Astrocytosis: Using anti-GFAP antibodies.

-

-

Biochemical Analysis: Homogenize one hemisphere of the brain to measure levels of soluble and insoluble Aβ40 and Aβ42 by ELISA.

-

Inflammatory Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using a multiplex assay.

C. Data Presentation

Table 2: Effects of this compound on Neuropathology and Cognition in 5xFAD Mice

| Parameter | Wild-type Control | 5xFAD Vehicle | 5xFAD + this compound (Low Dose) | 5xFAD + this compound (High Dose) |

|---|---|---|---|---|

| Morris Water Maze (Escape Latency, s) | ||||

| Y-maze (% Spontaneous Alternation) | ||||

| Aβ Plaque Load (%) | ||||

| Iba1-positive Microglia (cells/mm²) | ||||

| GFAP-positive Astrocytes (cells/mm²) | ||||

| Soluble Aβ42 (pg/mg protein) | ||||

| Insoluble Aβ42 (pg/mg protein) | ||||

| TNF-α (pg/mg protein) |

| IL-1β (pg/mg protein) | | | | |

D. Diagrams

III. Acute Lung Injury Animal Model

A. Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by severe pulmonary inflammation and damage to the alveolar-capillary barrier. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce ALI in animal models. This protocol details an experimental design to investigate the protective effects of this compound in an LPS-induced ALI mouse model. The PI3K/Akt signaling pathway, which plays a crucial role in regulating inflammation, is a key focus of this investigation.[2][3]

B. Experimental Protocol

1. Animal Model Induction:

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Acclimatization: House animals for one week under standard conditions.

-

Induction of ALI: Anesthetize mice and intratracheally instill LPS (5 mg/kg) in a small volume of sterile saline. The control group receives sterile saline only.

2. Experimental Groups and Treatment:

-

Grouping: Randomly divide the mice into the following groups (n=10 per group):

-

Control: Saline instillation + vehicle treatment.

-

LPS + Vehicle: LPS instillation + vehicle treatment.

-

LPS + this compound (Low Dose): LPS instillation + low dose this compound.

-

LPS + this compound (High Dose): LPS instillation + high dose this compound.

-

LPS + Dexamethasone: LPS instillation + dexamethasone (positive control).

-

-

Drug Administration: Administer this compound, dexamethasone, or vehicle intraperitoneally 1 hour before LPS instillation.

3. Outcome Measures:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: 24 hours after LPS instillation, euthanize the mice and perform a bronchoalveolar lavage. Analyze the BAL fluid for:

-

Total and differential cell counts: To quantify inflammatory cell infiltration.

-

Total protein concentration: As an indicator of alveolar-capillary barrier permeability.

-

Pro-inflammatory cytokines: (e.g., TNF-α, IL-1β, IL-6) by ELISA.

-

-

Lung Histopathology: Collect the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with H&E to assess lung injury, including edema, inflammation, and alveolar damage.

-

Lung Wet/Dry Weight Ratio: To quantify pulmonary edema.

-

Molecular Analysis: Homogenize lung tissue for Western blot analysis of key proteins in the PI3K/Akt signaling pathway (e.g., p-PI3K, p-Akt).

C. Data Presentation

Table 3: Effects of this compound on LPS-Induced Acute Lung Injury in Mice

| Parameter | Control | LPS + Vehicle | LPS + this compound (Low Dose) | LPS + this compound (High Dose) | LPS + Dexamethasone |

|---|---|---|---|---|---|

| BALF Total Cells (x10⁴) | |||||

| BALF Neutrophils (x10⁴) | |||||

| BALF Protein (mg/mL) | |||||

| Lung Wet/Dry Ratio | |||||

| Lung Injury Score | |||||

| TNF-α in BALF (pg/mL) |

| IL-6 in BALF (pg/mL) | | | | | |

D. Diagrams

References

Ophiopogonone C: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonone C is an isoflavone derived from the tuber of Ophiopogon japonicus, a plant with a long history of use in traditional medicine for treating inflammatory and cardiovascular conditions.[1] As a member of the homoisoflavonoid class of compounds, this compound presents a promising candidate for drug discovery and development, particularly in the context of inflammatory diseases. These application notes provide a comprehensive overview of the current understanding of this compound's biological activities and offer detailed protocols for establishing preclinical research models to investigate its therapeutic potential.

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties. Research indicates that it can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[2] While direct comprehensive studies on this compound are emerging, research on related homoisoflavonoids from Ophiopogon japonicus suggests that the anti-inflammatory effects are likely mediated through the modulation of key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response, and compounds from Ophiopogon japonicus have been shown to inhibit the phosphorylation of ERK1/2 and JNK, key components of the MAPK pathway.[2][3] The NF-κB pathway, a critical regulator of pro-inflammatory gene expression, is also a likely target.[4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the anti-inflammatory activity of this compound and related homoisoflavonoids from Ophiopogon japonicus. This data provides a baseline for expected efficacy in preclinical models.

| Compound | Target | Assay System | IC50 Value | Reference |

| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 80.2 ± 2.3 µg/mL | [2] |

| 4'-O-Demethylophiopogonanone E | IL-1β Production | LPS-stimulated RAW 264.7 cells | 32.5 ± 3.5 µg/mL | [2][3] |

| 4'-O-Demethylophiopogonanone E | IL-6 Production | LPS-stimulated RAW 264.7 cells | 13.4 ± 2.3 µg/mL | [2][3] |

| Ophiopogonanone H | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | 20.1 µM | [5] |

| Compound 4 (from O. japonicus) | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | 17.0 µM | [5] |

| Compound 6 (from O. japonicus) | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | 7.8 µM | [5] |

| Compound 7 (from O. japonicus) | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | 5.1 µM | [5] |

| Compound 10 (from O. japonicus) | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | 19.2 µM | [5] |

| Compound 11 (from O. japonicus) | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | 14.4 µM | [5] |

Signaling Pathway Diagram

The following diagram illustrates the putative signaling pathway involved in the anti-inflammatory action of this compound, based on evidence from related compounds.

Experimental Protocols

Detailed methodologies for key experiments to characterize the anti-inflammatory effects of this compound are provided below.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This workflow outlines the steps to assess the anti-inflammatory potential of this compound in a cell-based model.

a. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic to the cells) for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

b. Cell Viability Assay (MTT Assay)

-

Purpose: To determine the non-cytotoxic concentration range of this compound.

-

Procedure:

-

After treating the cells with this compound for 24 hours in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

c. Nitric Oxide (NO) Assay (Griess Assay)

-

Purpose: To quantify the production of nitric oxide in the cell culture supernatant.

-

Procedure:

-

Collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

d. Cytokine Quantification (ELISA)

-

Purpose: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatants after treatment and stimulation.

-

Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate, and measuring the colorimetric change.

-

Calculate the cytokine concentrations based on the standard curves provided with the kits.

-

e. Western Blot Analysis for Signaling Proteins

-

Purpose: To investigate the effect of this compound on the activation of MAPK and NF-κB signaling pathways.

-

Procedure:

-

After treatment and a shorter LPS stimulation (e.g., 15-60 minutes), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK1/2, JNK, and the p65 subunit of NF-κB. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Proposed Research Models for Further Investigation

Based on the known activities of isoflavonoids and other constituents of Ophiopogon japonicus, the following research models are proposed to explore the broader therapeutic potential of this compound.

a. Neuroprotection Research Models

Isoflavonoids have been reported to possess neuroprotective properties.[6]

-

In Vitro Model:

-

Cell Line: Human neuroblastoma SH-SY5Y cells or primary neuronal cultures.

-

Insult: Induce oxidative stress with hydrogen peroxide (H₂O₂) or glutamate-induced excitotoxicity.

-

Endpoints: Measure cell viability (MTT assay), reactive oxygen species (ROS) production (e.g., using DCFH-DA), and markers of apoptosis (e.g., caspase-3 activity, TUNEL staining).

-

-

In Vivo Model:

-

Animal Model: Rodent models of cerebral ischemia-reperfusion injury (e.g., middle cerebral artery occlusion - MCAO) or neuroinflammation (e.g., LPS-induced).

-

Treatment: Administer this compound before or after the insult.

-

Endpoints: Assess neurological deficits, infarct volume (TTC staining), and markers of inflammation and oxidative stress in the brain tissue.

-

b. Cardiovascular Research Models

Ophiopogon japonicus has been traditionally used for cardiovascular ailments, and its extracts have shown cardioprotective effects.[7][8]

-

In Vitro Model:

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) or cardiomyocyte cell lines (e.g., H9c2).

-

Insult: Induce endothelial dysfunction with oxidized LDL (ox-LDL) or cardiomyocyte injury with doxorubicin or ischemia-reperfusion conditions.

-

Endpoints: Measure cell viability, inflammatory markers (e.g., VCAM-1, ICAM-1 expression in HUVECs), and markers of cardiac damage (e.g., LDH release, apoptosis in H9c2 cells).

-

-

In Vivo Model:

-

Animal Model: Rodent models of myocardial infarction (e.g., left anterior descending coronary artery ligation) or atherosclerosis (e.g., ApoE knockout mice on a high-fat diet).

-

Treatment: Chronic administration of this compound.

-

Endpoints: Evaluate cardiac function (echocardiography), infarct size, atherosclerotic plaque formation, and relevant biomarkers in blood and heart tissue.

-

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory activity. The provided protocols and proposed research models offer a robust framework for researchers to further elucidate its mechanisms of action and explore its therapeutic potential in inflammatory diseases, neuroprotection, and cardiovascular health. Rigorous preclinical evaluation using these models will be crucial in advancing this compound towards potential clinical applications.

References

- 1. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oryeongsan inhibits LPS-induced production of inflammatory mediators via blockade of the NF-kappaB, MAPK pathways and leads to HO-1 induction in macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Isoflavones on Cardiovascular Health: Low But Not Out Either - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ophiopogonone C and Related Homoisoflavonoids in In Vivo Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogonone C is a homoisoflavonoid derived from the roots of Ophiopogon japonicus, a plant with a long history in traditional medicine. Homoisoflavonoids from this plant are known for a variety of pharmacological activities. Due to the limited availability of in vivo data for this compound, this document provides detailed application notes and protocols for a related compound, Methylophiopogonanone A (MO-A), to serve as a foundational guide for researchers. The provided data is based on a study investigating the hyperlipidemic effects of MO-A in a rat model.

Quantitative Data Summary

The following table summarizes the quantitative data from an in vivo study on Methylophiopogonanone A (MO-A) in a high-fat diet-induced hyperlipidemia rat model[1][2][3].

| Parameter | Details |

| Compound | Methylophiopogonanone A (MO-A) |

| Animal Model | Male Sprague-Dawley rats |

| Pathological Model | High-Fat Diet (HFD)-Induced Hyperlipidemia |

| Dosage | 10 mg/kg/day |

| Administration Route | Oral (pretreatment) |

| Treatment Duration | 8 weeks |

| Vehicle | Not specified in the provided abstract |

| Reported Effects | Decreased body weight gain, reduced serum and hepatic lipid levels, improved activities of lipoprotein lipase and hepatic lipase[1][2]. |

Experimental Protocols

Animal Model and Induction of Hyperlipidemia

This protocol describes the establishment of a hyperlipidemia model in rats, which was used to evaluate the efficacy of Methylophiopogonanone A (MO-A)[1][2][3].

Materials:

-

Male Sprague-Dawley rats.

-

Standard chow diet.

-

High-Fat Diet (HFD).

-

Methylophiopogonanone A (MO-A).

-

Vehicle for MO-A administration.

Procedure:

-

Acclimatize male Sprague-Dawley rats for a week with free access to standard chow and water.

-

Randomly divide the animals into three groups:

-

Normal Control (NC) Group: Fed with a standard chow diet.

-

High-Fat Diet (HFD) Group: Fed with a high-fat diet.

-

HFD + MO-A Treatment Group: Fed with a high-fat diet and treated with MO-A.

-

-

Induce hyperlipidemia by feeding the HFD and HFD + MO-A groups with the high-fat diet for the entire duration of the study (8 weeks).

-

The NC group continues to receive the standard chow diet.

Drug Administration

Procedure:

-

Prepare a solution or suspension of Methylophiopogonanone A in a suitable vehicle.

-

Administer MO-A to the treatment group orally at a dose of 10 mg/kg/day[1][2].

-

The NC and HFD groups should receive an equivalent volume of the vehicle through the same administration route.

-

Continue the administration for 8 consecutive weeks.

Sample Collection and Analysis

Procedure:

-

At the end of the 8-week treatment period, fast the animals overnight.

-

Collect blood samples for serum lipid analysis.

-

Euthanize the animals and collect liver tissue for hepatic lipid analysis and gene expression studies.

-

Analyze serum for levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).

-

Analyze liver homogenates for TC and TG levels.

-

Measure the activities of lipoprotein lipase (LPL) and hepatic lipase (HL) in both serum and liver.

-

Perform quantitative real-time polymerase chain reaction (qRT-PCR) on liver tissue to determine the mRNA expression levels of key lipid metabolism genes, including acetyl CoA carboxylase (ACC), sterol regulatory element-binding protein 1c (SREBP-1c), low-density lipoprotein receptor (LDLR), and peroxisome proliferator-activated receptor α (PPARα)[1][2][3].

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo evaluation of MO-A.

Proposed Signaling Pathway of Methylophiopogonanone A in Hyperlipidemia

Caption: MO-A's proposed mechanism in hyperlipidemia.

References

- 1. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ophiopogonone C Analytical Standards

Introduction

Ophiopogonone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl, a plant widely used in traditional medicine.[1][2][3] The increasing interest in the pharmacological properties of constituents from Ophiopogon japonicus, such as potential anti-inflammatory activities, necessitates the development of reliable analytical standards and methods for quality control, pharmacokinetic studies, and further research.[4][5] These application notes provide detailed protocols for the quantitative analysis and identification of this compound using modern analytical techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the preparation of standards and samples for analysis.

| Property | Value | References |

| CAS Number | 477336-75-7 | [1] |

| Molecular Formula | C₁₉H₁₆O₇ | [6][7] |

| Molecular Weight | 356.33 g/mol | [6][7] |

| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | [1] |

| Solubility | Soluble in DMSO, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| Appearance | Solid | N/A |

| Storage | Store at -20°C | [1] |

Section 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification of this compound in herbal extracts and pharmaceutical preparations.[8][9] A reversed-phase HPLC method with UV detection is commonly employed for the analysis of homoisoflavonoids.[9][10]

Application Note

This HPLC protocol is designed for the accurate quantification of this compound in extracts of Ophiopogonis Radix. The method provides good linearity, precision, and accuracy, making it suitable for quality control and standardization purposes. The chromatographic conditions are optimized to achieve baseline separation from other related homoisoflavonoids that may be present in the extract.[8][9]

Experimental Protocol: HPLC Quantification

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Analytical balance.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

-

This compound reference standard.

-

HPLC-grade acetonitrile and water.

-

Phosphoric acid (H₃PO₄) or Acetic Acid.

2. Chromatographic Conditions: The following table summarizes the recommended HPLC parameters.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.3-0.5% Acid (e.g., Acetic or Phosphoric Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 296 nm |

| Column Temperature | 30-35 °C |

| Injection Volume | 10-20 µL |

Note: Conditions may need to be optimized based on the specific column and instrument used.[8][9][10]

3. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in acetonitrile or methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation:

-

Weigh the powdered plant material or extract.

-

Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.

-

Centrifuge or filter the extract to remove solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Section 2: Identification by Mass Spectrometry (MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for the identification and structural characterization of compounds in complex mixtures.[11][12] High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) are particularly useful for formula prediction and structural elucidation.[11][13]

Application Note

This protocol describes the use of LC-MS/MS for the unambiguous identification of this compound. The method relies on matching the retention time, precursor ion mass, and fragmentation pattern with those of an authentic reference standard. This is essential for confirming the presence of this compound in herbal extracts and for metabolite identification in biological samples.

Experimental Protocol: LC-MS Identification

1. Instrumentation:

-

LC-MS system, preferably a high-resolution instrument like a Q-TOF or a sensitive triple quadrupole (QQQ) mass spectrometer.

-

Electrospray Ionization (ESI) source.

2. LC and MS Conditions:

| Parameter | Recommended Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Ionization Mode | ESI Negative or Positive |

| Scan Mode | Full scan (for precursor ion) and product ion scan (for fragmentation) |

| Mass Range | m/z 100-1000 |

| Collision Energy | Optimized for fragmentation of this compound |

Note: Fragmentation of homoisoflavonones often involves the loss of a B-ring or a CO molecule, which can be used as a diagnostic tool.[11]

3. Procedure:

-

Prepare standard and sample solutions as described in the HPLC protocol.

-

Optimize MS parameters (e.g., capillary voltage, gas temperatures, collision energy) by infusing a standard solution of this compound.

-

Acquire data in both full scan mode to determine the accurate mass of the precursor ion ([M+H]⁺ or [M-H]⁻) and in MS/MS mode to obtain the fragmentation pattern.

-

Analyze the sample and compare the retention time, precursor ion m/z, and fragmentation spectrum with the reference standard to confirm the identity of this compound.

Section 3: Structural Confirmation by ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[14][15] ¹³C NMR provides information about the number of non-equivalent carbons and their chemical environment within the molecule.

Application Note

This section provides guidance on interpreting the ¹³C NMR spectrum of this compound for structural confirmation. The chemical shifts are characteristic of the specific carbon environments, such as carbonyls, aromatic rings, and aliphatic carbons.[16] This data, in conjunction with other spectroscopic information (¹H NMR, MS), provides unequivocal proof of structure for the analytical standard.

Protocol: ¹³C NMR Analysis

1. Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

2. Data Acquisition:

-

Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use standard acquisition parameters. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[16]

3. Spectral Interpretation: The ¹³C NMR spectrum of this compound is expected to show 19 distinct signals corresponding to its 19 carbon atoms. The expected chemical shift regions are summarized below.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 170 - 210 |

| Aromatic/Olefinic Carbons (C=C) | 100 - 160 |

| Aliphatic Carbons (CH, CH₂) | 20 - 70 |

| Methyl Carbon (-CH₃) | 10 - 30 |

Note: The specific chemical shifts are influenced by substituent effects. For example, carbons attached to oxygen will be shifted downfield.[15]

Section 4: Biological Activity and Signaling Pathway

Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated anti-inflammatory properties.[4] Studies on related compounds suggest that their mechanism of action may involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-1β, IL-6).[4][5] This effect can be mediated through the suppression of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

Caption: Putative anti-inflammatory signaling pathway involving this compound.

References

- 1. Ophiopogonanone C | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ophiopogonanone C | 477336-75-7 [amp.chemicalbook.com]

- 7. biorlab.com [biorlab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com.cn [shimadzu.com.cn]

- 12. Rapid Screening and Identification of Chemical Constituents From Ophiopogon japonicus by High-Performance Liquid Chromatography Coupled to Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry | Journal of Chromatographic Science | Oxford Academic [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13Carbon NMR [chem.ch.huji.ac.il]

Troubleshooting & Optimization

Technical Support Center: Ophiopogonone C Yield Optimization

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ophiopogonone C from Ophiopogon japonicus.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered during the extraction, purification, and yield enhancement of this compound.

Extraction & Purification

Q1: My this compound yield is very low. What are the critical factors in the extraction process?

A1: Low yield can result from several factors. Here are the key aspects to consider for optimizing your extraction protocol:

-

Solvent Choice: The polarity of the extraction solvent is crucial. Homoisoflavonoids like this compound are moderately polar. A mixture of chloroform and methanol (1:1, v/v) has been shown to be effective in extracting a high content of homoisoflavonoids from Ophiopogon japonicus[1]. Ethanol (70%) is another commonly used solvent[1][2].

-

Extraction Method: Heat reflux extraction is a common and effective method. It involves boiling the solvent with the plant material to increase extraction efficiency. An alternative is ultrasonic-assisted extraction (UAE), which can enhance yield and reduce extraction time.

-

Plant Material: The concentration of this compound can vary depending on the geographical origin and cultivation conditions of Ophiopogon japonicus[3]. Ensure you are using high-quality, properly identified plant material. The tuberous roots are the primary source of homoisoflavonoids[4].

-

Material Preparation: Ensure the plant material is dried and finely powdered to maximize the surface area for solvent penetration.

Q2: I am having trouble separating this compound from other co-extracted compounds. What purification strategies can I use?

A2: Co-extraction of other compounds like saponins and polysaccharides is a common challenge. A multi-step purification process is often necessary:

-

Liquid-Liquid Partitioning: After initial extraction, you can partition the crude extract between an organic solvent (like ethyl acetate) and water. Homoisoflavonoids will preferentially move to the organic phase, while more polar impurities like sugars will remain in the aqueous phase[2].

-

Column Chromatography: Silica gel column chromatography is a standard method for separating compounds based on polarity. A gradient elution system, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate homoisoflavonoids[2].

-

High-Performance Counter-Current Chromatography (HPCCC): This technique is highly effective for separating structurally similar compounds and can be used for final purification of this compound[2].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, preparative HPLC with a C18 column is a suitable final purification step.

Yield Enhancement Strategies

Q3: Can I use elicitors to increase the production of this compound in Ophiopogon japonicus?

A3: While specific studies on elicitation for this compound are limited, research on other plants has shown that elicitors can significantly boost the production of isoflavonoids. This suggests that a similar approach could be effective for Ophiopogon japonicus.

-

Methyl Jasmonate (MeJA): MeJA is a well-known elicitor that has been shown to induce isoflavonoid accumulation in cell suspension cultures of other plants, such as Pueraria candollei[5][6].

-

Salicylic Acid (SA): SA is another common elicitor that can upregulate the expression of genes involved in isoflavonoid biosynthesis in plants like soybean[7].

-

Biotic Elicitors: Extracts from fungi or yeast can also act as elicitors. For example, treatment with Aspergillus niger has been shown to increase isoflavone biosynthesis gene expression[7][8].

It is recommended to test a range of concentrations and exposure times for each elicitor to determine the optimal conditions for your specific experimental system (e.g., whole plants, callus cultures, or cell suspension cultures).

Q4: Is it possible to increase this compound yield by feeding precursor compounds?

A4: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites[9]. Homoisoflavonoids are synthesized via the phenylpropanoid pathway, which uses the amino acid phenylalanine as a primary precursor[10][11][12][13][14]. Supplementing your culture medium with phenylalanine could potentially increase the pool of precursors available for this compound biosynthesis. The optimal concentration of the precursor needs to be determined experimentally to avoid toxicity and feedback inhibition.

Quantitative Analysis

Q5: How can I accurately quantify the amount of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.

-

HPLC with Diode-Array Detection (HPLC-DAD): This is a standard method for quantifying compounds that have a UV-Vis chromophore.

-

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS): This highly sensitive and specific technique can be used for both identification and quantification of this compound, especially in complex mixtures[15].

For accurate quantification, it is essential to use a certified reference standard of this compound to create a calibration curve.

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies.

Table 1: Effect of Extraction Solvent on Total Flavonoid Content in Ophiopogon japonicus

| Extraction Solvent | Extraction Yield (%) | Total Flavonoid Content (mg Rutin Equivalents/g extract) | Reference |

| Chloroform/Methanol (1:1, v/v) | 3.89 ± 0.15 | 16.50 ± 0.38 | [1] |

| Methanol | 10.25 ± 0.45 | 10.21 ± 0.25 | [1] |

| 70% Ethanol | 13.55 ± 0.52 | 8.95 ± 0.19 | [1] |

Table 2: Effect of Elicitors on Isoflavonoid Production in Plant Cell Cultures (Data from related species)

| Plant Species | Elicitor | Concentration | Fold Increase in Isoflavonoid Content | Reference |

| Pueraria candollei | Methyl Jasmonate (MeJA) | 2.0 µM | 9.62 (induction index) | [5] |

| Soybean (Glycine max) | Salicylic Acid (SA) | 10 µM | up to 4.6 | [7] |

| Soybean (Glycine max) | Aspergillus niger | 0.1% | up to 5 | [7] |

Experimental Protocols

Protocol 1: Extraction of Homoisoflavonoids from Ophiopogon japonicus

This protocol is adapted from a study on the extraction of homoisoflavonoids from O. japonicus root[1].

-

Preparation of Plant Material:

-

Dry the tuberous roots of Ophiopogon japonicus at 60°C until a constant weight is achieved.

-

Grind the dried roots into a fine powder.

-

-

Solvent Extraction:

-

Weigh 20 g of the dried root powder and place it in a round-bottom flask.

-

Add 200 mL of chloroform/methanol (1:1, v/v).

-

Perform heat reflux extraction for 2 hours.

-

Repeat the extraction process two more times with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the extracts from the three extraction cycles.

-

Filter the combined extract to remove solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude chloroform/methanol extract (CME).

-

-

Storage:

-

Dissolve the dried extract in methanol for further analysis or purification.

-

Store the extract at 4°C.

-

Protocol 2: Quantification of this compound using HPLC-DAD

This is a general protocol for the quantification of homoisoflavonoids. Specific parameters may need to be optimized.

-

Preparation of Standard Solutions:

-

Accurately weigh a certified reference standard of this compound.

-

Prepare a stock solution in methanol.

-

Create a series of standard solutions of known concentrations by diluting the stock solution.

-

-

Preparation of Sample Solutions:

-

Dissolve a known amount of the crude extract (from Protocol 1) in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the UV absorbance maximum for this compound.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

Caption: Experimental workflow for improving this compound yield.

Caption: Simplified biosynthetic pathway of homoisoflavonoids.

Caption: Troubleshooting logic for low this compound yield.

References

- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of homoisoflavonoids in different cultivation regions of Ophiopogon japonicus and related antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of biotic and abiotic elicitors on isoflavone biosynthesis during seed development and in suspension cultures of soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of biotic and abiotic elicitors on isoflavone biosynthesis during seed development and in suspension cultures of soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. plantcelltechnology.com [plantcelltechnology.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Engineering of the Phenylpropanoid and Its Primary, Precursor Pathway to Enhance the Flavor of Fruits and the Aroma of Flowers [mdpi.com]

- 15. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Chemical Synthesis of Ophiopogonone C

Disclaimer: As of late 2025, a complete, peer-reviewed total synthesis of Ophiopogonone C has not been published in scientific literature. This guide is a projection based on established synthetic routes for structurally related homoisoflavonoids, such as Methylophiopogonanone A and B, and general principles of complex natural product synthesis. The challenges and solutions presented are hypothetical and intended to serve as a strategic guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The primary challenges in the synthesis of this compound and related homoisoflavonoids include:

-

Structural Complexity: The molecule possesses a chiral center and a densely functionalized aromatic core, requiring precise stereochemical control and regioselective reactions.[1]

-

Low Yields: Multi-step syntheses of complex natural products are often plagued by low overall yields.[2]

-

Starting Material Availability: The selection and preparation of suitable starting materials, such as functionalized phloroglucinol derivatives, can be a bottleneck.

-

Purification Difficulties: The separation of the desired product from structurally similar byproducts and intermediates can be challenging, often requiring multiple chromatographic steps.[3]

-

Protecting Group Strategy: The presence of multiple reactive functional groups (hydroxyl, aldehyde) necessitates a robust protecting group strategy to avoid unwanted side reactions.

Q2: What are the key precursors for the synthesis of the homoisoflavonoid core?

A2: The synthesis of the homoisoflavonoid core typically involves the condensation of a substituted 2-hydroxyacetophenone with an aromatic aldehyde. For this compound, this would likely involve a suitably protected 2,5,7-trihydroxy-6-methyl-8-formylacetophenone and piperonal (1,3-benzodioxole-5-carbaldehyde).

Q3: Are there any known stability issues with this compound or its intermediates?

A3: While specific stability data for this compound is unavailable, related homoisoflavonoids can be sensitive to strong acids, bases, and oxidizing conditions.[4] Phenolic hydroxyl groups are particularly susceptible to oxidation. It is advisable to handle all intermediates under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

Troubleshooting Guides

Guide 1: Low Yield in Chalcone Formation

Problem: The Claisen-Schmidt condensation between the protected 2-hydroxyacetophenone and piperonal results in a low yield of the corresponding chalcone.

| Possible Cause | Troubleshooting Steps |

| Incomplete Deprotonation | - Ensure the base (e.g., KOH, NaOH) is of high purity and used in sufficient excess. - Consider using a stronger base, such as LDA, at low temperatures, although this may lead to side reactions. |

| Side Reactions | - Lower the reaction temperature to minimize side reactions, such as self-condensation of the acetophenone. - Slowly add the aldehyde to the reaction mixture to maintain a low concentration. |

| Poor Solubility of Reactants | - Use a co-solvent system (e.g., ethanol/water) to improve the solubility of both reactants. |

| Reversibility of the Reaction | - Ensure the reaction is run for a sufficient amount of time to reach equilibrium. - In some cases, removal of water using a Dean-Stark apparatus can drive the reaction forward. |

Guide 2: Difficulty in Cyclization to the Chromanone Ring

Problem: The intramolecular cyclization of the chalcone to form the chromanone ring is inefficient.

| Possible Cause | Troubleshooting Steps |

| Unfavorable Reaction Conditions | - Screen different acidic or basic catalysts. While acidic conditions are common, some chalcones cyclize more efficiently under basic conditions. - Vary the solvent and temperature. Protic solvents like ethanol or methanol are often effective. |

| Steric Hindrance | - If steric hindrance from protecting groups is suspected, consider using smaller protecting groups. |

| Formation of Undesired Byproducts | - Analyze the crude reaction mixture by LC-MS to identify any major byproducts. This can provide insight into competing reaction pathways. |

Quantitative Data from Analogous Syntheses

The following table summarizes yields from the synthesis of Methylophiopogonanone A, a structurally related compound, which can provide a benchmark for the expected efficiency of similar steps in the synthesis of this compound.[5]

| Reaction Step | Reagents and Conditions | Yield (%) |

| Formylation of Phloroglucinol | Vilsmeyer reagent | 86 |

| Reduction of Formyl Groups | NaBH3CN | 58 |

| Methylation of Dimethylated Phloroglucinol | Dimethyl sulfate, K2CO3 | 82 |

| Acylation | Acetic anhydride/BF3-Et2O | 83 |

| Condensation to form Chalcone | 4-methoxybenzaldehyde, KOH, ethanol | 84 |

| Cyclization to form Homoisoflavanone | Paraformaldehyde, diethylamine, ethanol | 94 |

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of the Chalcone Intermediate

-

To a solution of the protected 2-hydroxyacetophenone derivative (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add piperonal (1.2 eq) dissolved in a minimum amount of ethanol dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Cyclization to the Chromanone Core

-

Dissolve the chalcone intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v).

-

Reflux the reaction mixture for 12 hours, monitoring by TLC.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative TLC or column chromatography to obtain the desired chromanone.

Visualizations

Caption: A plausible synthetic workflow for this compound.

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Ophiopogonone C HPLC Detection: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) detection parameters for Ophiopogonone C.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A1: A good starting point for this compound analysis is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. The mobile phase typically consists of acetonitrile (Solvent B) and water with an acidic modifier (Solvent A), such as 0.1% formic acid or phosphoric acid. A flow rate of 1.0 mL/min and a column temperature of 30-35°C are commonly employed. Detection is usually performed using a UV detector at approximately 280-296 nm.

Q2: Why is an acidic modifier added to the mobile phase?

A2: An acidic modifier, such as formic acid or phosphoric acid, is added to the aqueous portion of the mobile phase to improve peak shape and control the ionization state of this compound and other analytes. For phenolic compounds like homoisoflavonoids, a slightly acidic pH (typically between 2.5 and 4.0) suppresses the ionization of phenolic hydroxyl groups, leading to better retention on a reversed-phase column and more symmetrical peaks.

Q3: What is the importance of column temperature in the analysis of this compound?

A3: Column temperature is a critical parameter that influences several aspects of the separation. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to lower backpressure and sharper peaks.[1] It can also alter the selectivity of the separation, potentially improving the resolution of closely eluting peaks. However, excessively high temperatures can degrade the stationary phase or the analyte. A stable and controlled column temperature is crucial for reproducible retention times.[2][3]

Q4: Can I use an isocratic elution for this compound analysis?

A4: While an isocratic elution (constant mobile phase composition) can be used, a gradient elution is often preferred, especially when analyzing crude extracts of Ophiopogon japonicus. Extracts typically contain multiple compounds with a wide range of polarities. A gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of both more polar and less polar compounds in a single run, improving resolution and reducing analysis time.

Q5: What are the common issues encountered when analyzing plant extracts containing this compound?

A5: Common issues include complex chromatograms with many co-eluting peaks, matrix effects that can interfere with quantification, and column contamination from other plant constituents. Proper sample preparation, such as solid-phase extraction (SPE), can help to clean up the sample and reduce matrix effects. Using a guard column is also highly recommended to protect the analytical column from strongly retained impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

| Possible Cause | Solution |

| Secondary Interactions | The free silanol groups on the silica-based stationary phase can interact with polar functional groups of the analyte, causing peak tailing. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress this interaction. |

| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |

| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |

| Column Contamination/Degradation | Contaminants from previous injections can affect peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |

Problem 2: Inconsistent Retention Times

| Possible Cause | Solution |

| Fluctuations in Column Temperature | Even small changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.[3] |

| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase components can improve reproducibility. |

| Pump Issues (Flow Rate Fluctuation) | Air bubbles in the pump or worn pump seals can cause flow rate fluctuations. Degas the mobile phase and purge the pump. If the problem persists, service the pump. |

| Column Equilibration | Insufficient column equilibration time between gradient runs can lead to shifting retention times. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |

Problem 3: Low Resolution or Co-eluting Peaks

| Possible Cause | Solution | | Suboptimal Mobile Phase Composition | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. | | Incorrect Column Chemistry | If resolution cannot be achieved by modifying the mobile phase, consider a column with a different selectivity, such as a phenyl-hexyl or a different C18 phase. | | Insufficient Column Efficiency | Ensure the column is in good condition. A decrease in theoretical plates can indicate a void at the column inlet or a contaminated frit. Consider replacing the column. | | Inappropriate Column Temperature | Varying the column temperature can alter selectivity and may improve resolution.[2][4] |

Experimental Protocols

Recommended HPLC Method for this compound Quantification

This protocol provides a robust method for the analysis of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-15 min: 20-40% B

-

15-30 min: 40-60% B

-

30-35 min: 60-20% B

-

35-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 296 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample extract in methanol or a mixture of methanol and water.

-